molecular formula C21H21N3O3S B11225498 N-(5,5-dioxido-2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3,5-dimethylbenzamide

N-(5,5-dioxido-2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3,5-dimethylbenzamide

Cat. No.: B11225498
M. Wt: 395.5 g/mol
InChI Key: DEXLBFIGCZVKQR-UHFFFAOYSA-N
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Description

3,5-DIMETHYL-N~1~-[2-(4-METHYLPHENYL)-5,5-DIOXO-2,4,5,6-TETRAHYDRO-5LAMBDA~6~-THIENO[3,4-C]PYRAZOL-3-YL]BENZAMIDE is a complex organic compound belonging to the class of pyrazole derivatives. Pyrazole-bearing compounds are known for their diverse pharmacological effects, including potent antileishmanial and antimalarial activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-DIMETHYL-N~1~-[2-(4-METHYLPHENYL)-5,5-DIOXO-2,4,5,6-TETRAHYDRO-5LAMBDA~6~-THIENO[3,4-C]PYRAZOL-3-YL]BENZAMIDE involves multiple steps. Typically, pyrazole derivatives are synthesized through cyclocondensation reactions involving hydrazine and diketones . The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as acetic acid or sulfuric acid .

Industrial Production Methods

Industrial production methods for such compounds may involve large-scale batch reactors where the reaction conditions are carefully controlled to optimize yield and purity. The use of continuous flow reactors is also becoming popular due to their efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

3,5-DIMETHYL-N~1~-[2-(4-METHYLPHENYL)-5,5-DIOXO-2,4,5,6-TETRAHYDRO-5LAMBDA~6~-THIENO[3,4-C]PYRAZOL-3-YL]BENZAMIDE undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions . The conditions often involve controlled temperatures and pH levels to ensure the desired reaction pathway .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives .

Scientific Research Applications

3,5-DIMETHYL-N~1~-[2-(4-METHYLPHENYL)-5,5-DIOXO-2,4,5,6-TETRAHYDRO-5LAMBDA~6~-THIENO[3,4-C]PYRAZOL-3-YL]BENZAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of 3,5-DIMETHYL-N~1~-[2-(4-METHYLPHENYL)-5,5-DIOXO-2,4,5,6-TETRAHYDRO-5LAMBDA~6~-THIENO[3,4-C]PYRAZOL-3-YL]BENZAMIDE involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors involved in disease pathways, leading to its therapeutic effects . The exact molecular targets and pathways can vary depending on the specific application and context .

Properties

Molecular Formula

C21H21N3O3S

Molecular Weight

395.5 g/mol

IUPAC Name

3,5-dimethyl-N-[2-(4-methylphenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide

InChI

InChI=1S/C21H21N3O3S/c1-13-4-6-17(7-5-13)24-20(18-11-28(26,27)12-19(18)23-24)22-21(25)16-9-14(2)8-15(3)10-16/h4-10H,11-12H2,1-3H3,(H,22,25)

InChI Key

DEXLBFIGCZVKQR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)N2C(=C3CS(=O)(=O)CC3=N2)NC(=O)C4=CC(=CC(=C4)C)C

Origin of Product

United States

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